molecular formula C13H10N2S B3176656 2-Methyl-3-(thiophen-2-yl)quinoxaline CAS No. 1023558-03-3

2-Methyl-3-(thiophen-2-yl)quinoxaline

Cat. No.: B3176656
CAS No.: 1023558-03-3
M. Wt: 226.3 g/mol
InChI Key: ZXZRMFGGDBQQRR-UHFFFAOYSA-N
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Description

Overview of Quinoxaline (B1680401) Scaffolds in Contemporary Academic Research

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a prominent scaffold in contemporary research. nih.govmdpi.comnih.gov This versatile nucleus is a subject of intense investigation due to its wide array of physicochemical and biological properties. benthamdirect.comhilarispublisher.com Synthetic quinoxaline derivatives are integral to numerous fields, including medicinal chemistry, materials science, and agricultural science. nih.gov

In medicinal chemistry, the quinoxaline moiety is recognized for its broad spectrum of pharmacological activities. nih.govresearchgate.net Researchers have successfully developed quinoxaline-based compounds with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. mdpi.comnih.gov For instance, certain quinoxaline-1,4-di-N-oxide derivatives have demonstrated significant activity against Mycobacterium tuberculosis. nih.gov The ability of the quinoxaline structure to interact with various biological targets, such as enzymes and receptors, makes it a privileged scaffold in drug discovery. nih.govnih.gov Quinoxaline derivatives have been investigated for their ability to inhibit enzymes like topoisomerase II and various protein kinases, which are crucial targets in cancer therapy. nih.gov

Beyond medicine, quinoxalines are utilized in the development of advanced materials. Their inherent electronic properties make them suitable for applications in fluorescent materials, dyes, organic light-emitting diodes (OLEDs), and organic semiconductors. nih.gov The development of efficient and environmentally friendly "green" synthesis methods for quinoxaline derivatives has also become a significant area of research, further expanding their accessibility and application. benthamdirect.comresearchgate.net

Chemical Significance of Thiophene (B33073) and Methyl Substituents within Quinoxaline Frameworks

The functionalization of the quinoxaline scaffold with various substituents, such as thiophene and methyl groups, is a key strategy for modulating its chemical and physical properties.

The thiophene ring , a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged pharmacophore" in medicinal chemistry due to its diverse biological attributes. nih.gov Its incorporation into molecular structures can significantly enhance biological activity. nih.govresearchgate.net Thiophene and its derivatives are known to possess a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.gov From a chemical standpoint, the thiophene moiety can influence the electronic properties of the parent molecule, acting as a versatile building block in the synthesis of complex organic materials. nih.govresearchgate.net When attached to a quinoxaline core, the thiophene ring can participate in creating donor-acceptor systems, which are crucial for developing fluorescent dyes and other photophysical applications. doi.org The position of the thiophene substituent on the quinoxaline ring can have a significant impact on the molecule's photophysical properties, such as solvatochromism. doi.org

The methyl group (-CH3) , while simple in structure, can have a profound impact on the properties of the quinoxaline framework. The addition of a methyl group can influence the molecule's solubility, lipophilicity, and steric profile. In medicinal chemistry, such modifications are critical for optimizing a drug candidate's pharmacokinetic and pharmacodynamic properties. For example, 2-methylquinoxaline (B147225) and 5-methylquinoxaline (B1213170) are known flavor components found in roasted coffee and are utilized in the food industry. nih.govthegoodscentscompany.com Research into the synthesis of methyl-substituted quinoxalines, such as the condensation of o-phenylenediamine (B120857) with pyruvic aldehyde to produce 2-methylquinoxaline, is well-established. byu.edu Furthermore, studies on substituted quinoxalinones have shown that methyl groups can be part of structures designed to act as antagonists for multidrug resistance in cancer treatment. nih.gov The presence and position of a methyl group can also affect the biological activity of the quinoxaline derivative, as seen in studies of their lipid accumulation inhibitory activity. nih.govacs.org

Current Research Landscape Pertaining to 2-Methyl-3-(thiophen-2-yl)quinoxaline and Related Chemical Structures

While direct research focusing exclusively on this compound is limited in publicly available literature, significant insights can be drawn from studies on closely related chemical structures. The synthesis and characterization of compounds like methyl- and thiophenyl-substituted quinoxalines provide a foundational understanding of this chemical class.

Research in this area often involves the synthesis of these molecules through condensation reactions. For instance, the synthesis of 5-methyl-2,3-di(thiophen-2-yl)quinoxaline is achieved through the reaction of di-2-thienylethanedione (thenil) with 1,2-diaminotoluene. researchgate.net This method highlights a common synthetic route to access such substituted quinoxalines.

A significant portion of the research on related compounds focuses on determining their precise three-dimensional structure through single-crystal X-ray diffraction. This technique provides invaluable data on bond lengths, bond angles, and the spatial arrangement of the atoms, which are critical for understanding the molecule's properties and potential interactions.

For example, the crystal structure of a silver(I) complex with a related ligand, 5-methyl-2,3-bis(thiophen-2-yl)quinoxaline, has been detailed. nih.goviucr.org In this complex, the two thienyl rings of the ligand are not coplanar with the quinoxaline ring system, exhibiting significant dihedral angles. nih.gov Such structural analyses reveal important features like ring-flip disorder, which is common for unsubstituted thiophene rings. nih.gov

Similarly, the crystal structure of 2,3-bis(thiophen-3-yl)quinoxaline has been determined, showing the packing of molecules in a herringbone pattern with intermolecular π-π stacking interactions. nih.gov The dihedral angles between the thiophene rings and the quinoxaline plane are key parameters reported in these studies. nih.gov

The crystallographic data for these related structures are crucial for computational modeling and for establishing structure-property relationships, which can guide the design of new materials with specific electronic or photophysical characteristics. doi.org

Below are interactive tables summarizing key crystallographic data for compounds structurally related to this compound.

Table 1: Crystal Data for Bis5-methyl-2,3-bis(thiophen-2-yl)quinoxaline-κN1silver(I) nih.goviucr.org

ParameterValue
Chemical Formula[Ag(NO₃)(C₁₇H₁₂N₂S₂)₂]
Molecular Weight (Mr)786.69
Crystal SystemMonoclinic
Space GroupC2/c
Temperature (K)293
a (Å)18.9246 (10)
b (Å)8.9789 (4)
c (Å)22.2776 (13)
β (°)120.967 (7)
Volume (ų)3245.9 (3)

Table 2: Crystal Data for 2,3-Bis(thiophen-3-yl)quinoxaline nih.gov

ParameterValue
Chemical FormulaC₁₆H₁₀N₂S₂
Molecular Weight (Mr)294.38
Crystal SystemMonoclinic
Space GroupP2₁/n
Temperature (K)293
a (Å)15.966 (2)
b (Å)5.5741 (15)
c (Å)15.629 (4)
β (°)98.25 (2)
Volume (ų)1376.5 (6)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-thiophen-2-ylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c1-9-13(12-7-4-8-16-12)15-11-6-3-2-5-10(11)14-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZRMFGGDBQQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 3 Thiophen 2 Yl Quinoxaline and Its Derivatives

Established Synthetic Pathways Towards 2-Methyl-3-(thiophen-2-yl)quinoxaline

The creation of the this compound molecule relies on fundamental principles of heterocyclic chemistry, primarily the condensation reaction to form the quinoxaline (B1680401) ring system.

The most prevalent and effective method for synthesizing the quinoxaline ring is the condensation reaction between an aromatic o-diamine and a 1,2-dicarbonyl compound. sapub.orgnih.govrsc.org This reaction is a cornerstone of quinoxaline chemistry due to its reliability and the accessibility of starting materials. The general mechanism involves the cyclocondensation of the two reactants, often catalyzed by acid, to form the bicyclic heteroaromatic system. sapub.org

Over the years, numerous refinements have been developed to improve the efficiency and environmental footprint of this reaction. These include the use of various catalysts and reaction conditions, as summarized in the table below.

Catalyst/ConditionReactantsProduct TypeKey AdvantagesReference(s)
Hexafluoroisopropanol (HFIP) o-Phenylenediamine (B120857), Benzil (B1666583)2,3-DiphenylquinoxalineHigh (95%) yield, short reaction time (1 hour), room temperature. nih.gov
Microwave Irradiation (Solvent-Free) o-Phenylenediamine, Acyloins2,3-Disubstituted quinoxalinesRapid (3-6 minutes), solvent-free condition. tandfonline.com
Nano-Catalysts (e.g., SiO₂, ZrO₂) Aryl 1,2-diamines, 1,2-DiketonesQuinoxaline derivativesHigh yields, short reaction times, catalyst reusability, solvent-free. rsc.org
Cerium (IV) Ammonium Nitrate (CAN) o-Phenylenediamine, Benzil derivativesQuinoxaline derivativesAqueous medium, rapid (20 min), excellent yields (up to 98%). mdpi.com
**Zinc Triflate (Zn(OTf)₂) **o-Phenylenediamine, α-DiketonesQuinoxaline derivativesHigh yields (up to 90%) in acetonitrile (B52724) at room temperature. mdpi.com

This table presents a selection of modern catalytic methods for the synthesis of the quinoxaline core via condensation reactions.

These advanced protocols often lead to higher yields, shorter reaction times, and milder conditions compared to traditional methods that required high temperatures and strong acids. nih.govrsc.org

To synthesize the target molecule, this compound, a specific set of reactants is required for the condensation reaction. The synthesis involves the reaction of o-phenylenediamine with an asymmetrical α-dicarbonyl compound, namely 1-(thiophen-2-yl)propane-1,2-dione.

The general synthetic principle is well-established through the synthesis of similar compounds. For instance, the reaction of o-phenylenediamine with 3,3'-thenil (di-3-thienylglyoxal) yields 2,3-bis(thiophen-3-yl)quinoxaline. nih.gov Similarly, reacting 1,2-diaminotoluene with di-2-thienylethanedione produces 5-methyl-2,3-di(thiophen-2-yl)quinoxaline. researchgate.net

Following this established logic, the specific reaction for the target compound is as follows:

Reaction Scheme for this compound Reaction scheme showing o-phenylenediamine reacting with 1-(thiophen-2-yl)propane-1,2-dione to form this compound and water.

This reaction scheme illustrates the condensation of o-phenylenediamine with 1-(thiophen-2-yl)propane-1,2-dione.

The reaction conditions can be adapted from the methods described previously, such as refluxing in ethanol (B145695) or employing catalytic systems like those in Table 1 to enhance efficiency. nih.govnih.gov

Derivatization Strategies for this compound Analogues

Once the core structure is synthesized, a wide array of derivatives can be generated by modifying different parts of the molecule. These strategies allow for the fine-tuning of the compound's chemical properties.

The quinoxaline ring itself is a versatile platform for further chemical modification. A key intermediate for many derivatizations is 2-chloro-3-methylquinoxaline (B189447), which can be synthesized by treating 3-methyl-2(1H)quinoxalinone with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. For example, it can be replaced by an ether linkage through reaction with a hydroxy-compound, such as 4-hydroxybenzaldehyde. mdpi.com

Direct C-H functionalization of the quinoxaline ring, particularly at the C-3 position of quinoxalin-2-one scaffolds, has also emerged as a powerful, atom-economical strategy. chim.itmdpi.com These methods avoid the need for pre-functionalized starting materials and often utilize modern catalytic approaches.

Functionalization MethodReagents/CatalystPositionFunctional Group IntroducedReference(s)
Nucleophilic Substitution 2-Chloro-3-methylquinoxaline, 4-HydroxybenzaldehydeC-2Phenoxy-benzaldehyde mdpi.com
C-H Benzylation Quinoxalin-2-one, Toluene (B28343) derivatives, CuCl/TBPBC-3Benzyl chim.it
C-H Arylation Quinoxalin-2-one, Aryl hydrazines, K₂S₂O₈C-3Aryl chim.it
C-H Hydroxylation Quinoxalin-2(1H)-one, g-C₃N₄ (photocatalyst), AirC-3Hydroxyl mdpi.com
C-H Trifluoromethylation Quinoxalin-2(1H)-one, CF₃SO₂Na, CuF₂/K₂S₂O₈C-3Trifluoromethyl nih.gov

This table highlights various methods for functionalizing the quinoxaline core to create diverse analogues.

The thiophene (B33073) ring attached to the quinoxaline core provides another site for chemical modification, allowing for the synthesis of a different class of derivatives. The thiophene ring is known to undergo electrophilic aromatic substitution. nih.gov A prominent strategy for its functionalization involves a two-step process: halogenation followed by a cross-coupling reaction.

For example, 2,3-bis(thiophen-2-yl)quinoxaline can be brominated using N-bromosuccinimide (NBS) in DMF to yield the corresponding bis(5-bromothiophen-2-yl) derivative. researchgate.net This brominated intermediate can then participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to introduce a wide range of aryl substituents onto the thiophene rings. researchgate.net This versatile method allows for the extension of the π-conjugated system and the introduction of diverse functionalities.

The position and electronic nature of substituents, such as a methyl group, can significantly influence synthetic outcomes and reaction efficiencies. The methyl group at the C-2 position of the target compound is introduced via the dicarbonyl reactant. However, placing methyl groups at other positions on the quinoxaline ring can also have notable effects.

Influence on Reactivity: The presence of a methyl group on the benzene (B151609) ring of the quinoxaline core can influence the reactivity of the scaffold. Electron-donating groups like methyl can provide better yields in certain C-H functionalization reactions compared to electron-withdrawing groups. acs.org

Directing Condensation: In the synthesis of 1-methyl-3-(substituted styryl)-2(1H)-quinoxalinones, the reaction proceeds through the condensation of 1,3-dimethyl-2(1H)-quinoxalinone with aromatic aldehydes, indicating the role of the methyl groups in the starting material's reactivity. oup.com

Incorporation into the Core: The synthesis of 5-methyl-2,3-di(thiophen-2-yl)quinoxaline is achieved by using 3,4-diaminotoluene (B134574) as the starting diamine, demonstrating how substituents on the benzene portion of the final product are incorporated from the initial reactants. researchgate.netnih.gov

These examples underscore that while the core synthesis method remains the same, the choice of substituted precursors is critical for directing the synthesis towards specific, functionalized quinoxaline derivatives.

Novel Synthetic Approaches and Catalytic Systems in Quinoxaline Chemistry

Recent advancements in organic synthesis have led to the development of innovative methodologies for the preparation of quinoxaline derivatives. These methods often offer significant advantages over traditional synthetic routes, including improved yields, shorter reaction times, milder reaction conditions, and enhanced sustainability. This section will delve into four key areas of innovation: microwave-assisted synthesis, palladium-catalyzed cross-coupling reactions, biocatalytic routes, and electrochemical polymerization techniques.

Microwave-Assisted Synthesis of Quinoxaline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times from hours to minutes. researchgate.netsapub.org For the synthesis of quinoxaline derivatives, microwave-assisted methods have been shown to provide excellent yields (often in the 80-90% range) in a fraction of the time required by conventional heating methods. sapub.org

A significant advantage of this methodology is the ability to perform reactions in solvent-free media or with environmentally benign solvents like ethanol or dimethyl sulfoxide (B87167) (DMSO). sapub.orgacs.org This "green chemistry" approach minimizes the use of toxic and expensive solvents, making the process cleaner and more sustainable. sapub.org The work-up process is often simplified, and in some cases, pure products can be obtained without the need for further purification. acs.org

The application of microwave heating has been successfully employed in the condensation reaction of o-phenylenediamines with α-dicarbonyl compounds, a fundamental method for constructing the quinoxaline core. acs.org For instance, the reaction between o-phenylenediamine and glyoxal (B1671930) in ethanol under microwave irradiation affords quinoxaline in high yield. acs.org Furthermore, fluoro-substituted quinoxaline derivatives have been synthesized using microwave irradiation, significantly reducing reaction times compared to conventional methods. nih.gov In one example, the cyclization of 3-chloro-4-fluorobenzene-1,2-diamine (B593877) with benzil was achieved in just 90 seconds at 320 watts. nih.gov Another protocol involves the reaction of dichloroquinoxaline with a nucleophile at 160°C for 5 minutes, demonstrating the speed and efficiency of this technique. acs.org

Table 1: Examples of Microwave-Assisted Synthesis of Quinoxaline Derivatives
ReactantsConditionsProductYieldReference
o-phenylenediamine, glyoxalEthanol, Microwave irradiationQuinoxalineHigh acs.org
Diamines, DicarbonylsDMSO, Microwave irradiation (3.5 minutes)Quinoxaline derivatives80-90% sapub.org
3-chloro-4-fluorobenzene-1,2-diamine, benzilSolvent-free, 320 watts, 90 seconds5-chloro-6-fluoro-2,3-diphenyl quinoxalineNot specified nih.gov
Dichloroquinoxaline, Nucleophile, TriethylamineMicrowave, 160°C, 5 minutesN2,N3-dibenzylquinoxaline-2,3-diamine69% acs.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. organic-chemistry.org These reactions are particularly valuable for the derivatization of the quinoxaline scaffold, allowing for the introduction of various functional groups.

The Sonogashira cross-coupling reaction, which forms a Csp-Csp2 bond between a terminal alkyne and an aryl or vinyl halide, has been effectively used to synthesize alkyne-substituted quinoxaline derivatives. nih.gov This method provides a powerful route to medicinally relevant precursors in high yields. nih.gov For instance, 2-(4-bromophenyl)quinoxaline (B1269312) can be coupled with a variety of terminal alkynes under optimized Sonogashira conditions. nih.gov

Beyond the Sonogashira reaction, other palladium-catalyzed reactions have been developed for quinoxaline synthesis. A palladium(II)-catalyzed tandem reaction involving a C-S bond direct cross-coupling followed by sulfonylation has been used to synthesize 2-(phenylsulfinyl)-6,7-dihydroquinoxaline derivatives. youtube.com This protocol is noted for its mild reaction conditions and broad substrate scope. youtube.com Furthermore, a novel palladium-catalyzed reductive annulation of catechols and nitroarylamines provides straightforward access to new quinoxaline derivatives without the need for pre-functionalization of the starting materials. nih.gov The Suzuki-Miyaura cross-coupling reaction, catalyzed by a palladium acetate (B1210297) and quinoxaline-based diimidazolium salt system, has also been shown to be effective in ethanol under ambient conditions. benthamdirect.com

Table 2: Examples of Palladium-Catalyzed Reactions for Quinoxaline Synthesis
Reaction TypeReactantsCatalyst SystemConditionsProduct TypeReference
Sonogashira Coupling2-(4-bromophenyl)quinoxaline, Terminal alkynesPalladium catalystOptimized Sonogashira conditionsAlkyne substituted quinoxalines nih.gov
C-S Cross-Coupling/SulfonylationSubstituted quinoxalines, Substituted phenylthiophenolsPd(OAc)2, Cs2CO3DMSO, 100 °C, 12 h2-(phenylsulfinyl)-6,7-dihydroquinoxaline derivatives youtube.com
Reductive AnnulationCatechols, NitroarylaminesPalladium catalystNot specifiedNovel quinoxaline derivatives nih.gov
Suzuki-Miyaura Coupling2,3-bis(bromomethyl)quinoxaline derived diimidazolium salt, Arylboronic acidsPd(OAc)2Ethanol, Ambient conditionsAryl-substituted quinoxalines benthamdirect.com

Biocatalytic Routes to Quinoxaline Derivatives

The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. youtube.com While still an emerging area in quinoxaline chemistry, biocatalytic routes have shown promise for the synthesis of specific quinoxaline derivatives.

One notable example is the synthesis of quinoxalinone derivatives through enzymatic catalysis. sapub.org The reaction of 2,3-diaminonaphthalene (B165487) with α-ketoacids can be achieved using this method. sapub.org More recently, an efficient dual-protein system comprising a lipase (B570770) and hemoglobin has been developed for the regioselective synthesis of quinoxalines in water. acs.org This method offers high yields and regioselectivity under mild, aqueous conditions, highlighting the potential of biocatalysis to expand the scope of green chemistry in quinoxaline synthesis. acs.org Lipases, in particular, are recognized for their versatility in catalyzing the formation of carbon-carbon bonds in the synthesis of various heterocyclic compounds.

Table 3: Examples of Biocatalytic Synthesis of Quinoxaline Derivatives
Enzyme/SystemReactantsConditionsProduct TypeKey AdvantageReference
Enzymatic Catalysis2,3-diaminonaphthalene, α-ketoacidsNot specifiedQuinoxalinone derivativesBiocatalytic approach sapub.org
Lipase and Hemoglobin (Dual-protein system)Not specifiedAqueousRegioselective quinoxalinesHigh regioselectivity, Green method acs.org

Electrochemical Polymerization Techniques

Electrochemical polymerization is a technique used to synthesize conductive polymer films directly onto an electrode surface. This method has been applied to quinoxaline derivatives to create materials with interesting electrochromic properties, meaning they change color in response to an electrical potential.

The electropolymerization of 5,8-bis(3,4-ethylenedioxythiophene)quinoxaline monomers bearing 4-(octyloxy)phenyl side chains (EDOTPQ) on ITO glass results in the formation of homogeneous, green-colored polymer thin films. rsc.org These films exhibit promising electrochromic behavior, making them suitable for applications such as smart displays and sensors. rsc.org The introduction of substituents, such as long alkyl or alkoxy chains, is often crucial to improve the solubility of the quinoxaline monomers in the organic solvents used for electropolymerization, such as acetonitrile or propylene (B89431) carbonate. rsc.org

An alternative electrochemical approach involves an oxidation-induced intramolecular annulation of N-aryl enamines with trimethylsilyl (B98337) azide (B81097) (TMSN3) to synthesize quinoxalines. This method proceeds under undivided electrolytic conditions and avoids the use of transition metal catalysts and chemical oxidants, aligning with the principles of green chemistry.

Table 4: Examples of Electrochemical Synthesis and Polymerization of Quinoxalines
MethodMonomer/Starting MaterialConditionsProductApplication/FeatureReference
Electropolymerization5,8-bis(3,4-ethylenedioxythiophene)quinoxaline (EDOTPQ)ITO glass, Propylene carbonate with lithium saltsPEDOTPQ thin filmGreen electrochromic material rsc.org
Electrochemical AnnulationN-Aryl enamines, TMSN3Undivided electrolytic conditionsQuinoxaline derivativesTransition metal-free, oxidant-free

Based on a comprehensive search of available scientific literature, detailed crystallographic data specifically for the compound This compound is not publicly available. Therefore, it is not possible to provide the specific structural analysis and data tables as requested in the outline.

The required information for the following sections could not be located for the target compound:

Advanced Structural Characterization of 2 Methyl 3 Thiophen 2 Yl Quinoxaline

Molecular Geometry and Conformation Analysis

While structural studies have been conducted on closely related molecules, such as those with additional functional groups or multiple thiophene (B33073) rings, the strict adherence to the specified compound "2-Methyl-3-(thiophen-2-yl)quinoxaline" prevents the inclusion of data from these other compounds. Without a published single-crystal X-ray diffraction study for the exact molecule of interest, the advanced structural characterization as outlined cannot be accurately generated.

Spectroscopic Investigations of 2 Methyl 3 Thiophen 2 Yl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of 2-Methyl-3-(thiophen-2-yl)quinoxaline is characterized by distinct signals corresponding to the protons of the methyl, quinoxaline (B1680401), and thiophene (B33073) moieties. The methyl group attached to the quinoxaline ring at the C2 position typically appears as a sharp singlet in the upfield region of the spectrum. The aromatic protons of the quinoxaline ring system generally resonate in the downfield region, typically between δ 7.5 and 8.5 ppm. Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the thiophene substituent.

The protons of the thiophene ring also appear in the aromatic region. Due to the potential for restricted rotation around the C-C bond connecting the thiophene and quinoxaline rings, the chemical shifts of the thiophene protons can be significantly affected. This restricted rotation can lead to anisotropic shielding effects, causing some protons to experience an upfield shift compared to their expected values in a freely rotating system. For instance, in related thiophene-substituted quinoxaline dyes, hindered rotation has been observed to cause notable upfield shifts for the thiophene protons. doi.org

In a closely related compound, 7-nitro-2-(thiophen-2-yl)quinoxaline, the thiophene protons were observed at δ 7.34 (dd, J = 3.8, 5.0 Hz, 1H), 7.66 (dd, J = 1.1, 5.0 Hz, 1H), and 7.95 (dd, J = 1.1, 3.8 Hz, 1H) in CDCl₃. nih.gov The quinoxaline protons in this derivative appeared at δ 8.21 (d, J = 9.1 Hz, 1H), 8.46 (dd, J = 2.5, 9.1 Hz, 1H), and 8.96 (d, J = 2.6 Hz, 1H), with the quinoxaline singlet at δ 9.36. nih.gov While the nitro group in this example is strongly electron-withdrawing, these values provide a useful reference for the expected chemical shift regions in this compound.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Methyl (CH₃)~2.5 - 3.0Singlet
Thiophene-H~7.0 - 8.0Doublet of doublets, Multiplets
Quinoxaline-H~7.5 - 8.5Multiplets

Note: These are predicted ranges based on data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of this compound. The methyl carbon is expected to resonate at the highest field, typically in the range of δ 20-25 ppm. The carbons of the quinoxaline and thiophene rings will appear in the downfield aromatic region, generally between δ 120 and 160 ppm.

The chemical shifts of the quaternary carbons, including those at the points of substitution (C2 and C3 of the quinoxaline ring and C2 of the thiophene ring), are particularly diagnostic. For 7-nitro-2-(thiophen-2-yl)quinoxaline, the reported ¹³C NMR chemical shifts in CDCl₃ include signals at δ 122.6, 125.5, 128.6, 129.0, 131.0, 131.7, 141.3, 141.5, 143.8, 145.1, 148.6, and 149.5 ppm. nih.gov This provides a valuable comparison for the expected carbon resonances in the target molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Methyl (CH₃)~20 - 25
Thiophene & Quinoxaline (CH)~120 - 135
Thiophene & Quinoxaline (Quaternary C)~135 - 160

Note: These are predicted ranges based on data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are instrumental in identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The stretching vibrations of the C-H bonds of the methyl group are expected to appear just below 3000 cm⁻¹. vscht.cz

The C=C and C=N stretching vibrations within the quinoxaline and thiophene rings will give rise to a series of bands in the 1650-1400 cm⁻¹ region. vscht.cz These bands are often complex due to the conjugated nature of the heterocyclic system. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds will produce signals in the fingerprint region (below 1300 cm⁻¹), which are unique to the specific substitution pattern of the molecule. vscht.cz For instance, the IR spectrum of 7-benzoyl-4-methyltetrazolo[1,5-a]quinoxaline, a related heterocyclic system, showed a characteristic absorption band for the C=O group at 1700 cm⁻¹ and an azido (B1232118) group at 2240 cm⁻¹. semanticscholar.org While these specific groups are not present in the target molecule, this illustrates the utility of IR in identifying key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (Methyl)3000 - 2850Medium
C=C and C=N Stretch (Aromatic Rings)1650 - 1400Medium to Strong
C-H In-plane Bending1300 - 1000Medium to Weak
C-H Out-of-plane Bending900 - 650Strong

Note: These are predicted ranges and intensities based on general spectroscopic principles and data from similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ of C₁₃H₁₀N₂S is 227.0638. An experimental HRMS value that closely matches this calculated mass would provide strong evidence for the compound's identity.

In the mass spectrum of a related compound, 7-nitro-2-(thiophen-2-yl)quinoxaline, the protonated molecular ion [M+H]⁺ was observed at m/z 258.0338, which is consistent with its calculated mass for C₁₂H₈N₃O₂S⁺ (258.0332). nih.gov The fragmentation pattern in the mass spectrum can also offer structural insights. For this compound, characteristic fragments would likely arise from the loss of the methyl group or cleavage of the thiophene ring.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. For organic compounds like this compound, the absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur and their intensities provide valuable insights into the electronic structure of the molecule.

Electronic Absorption Features and Transitions

The electronic absorption spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions. The quinoxaline ring, being an aromatic heterocycle, possesses a π-conjugated system. The thiophene ring, also aromatic, extends this conjugation. The nitrogen atoms in the quinoxaline ring also have non-bonding electrons (n-electrons) that can participate in electronic transitions.

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), correspond to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of conjugated systems and are sensitive to the extent of conjugation. In the case of this compound, the fusion of the electron-rich thiophene ring with the electron-deficient quinoxaline moiety can lead to intramolecular charge transfer (ICT) character in the electronic transitions. This ICT from the thiophene donor to the quinoxaline acceptor can result in absorption bands at longer wavelengths (lower energy).

The n → π* transitions involve the promotion of a non-bonding electron from a nitrogen atom to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and are often observed as shoulders or weak bands on the longer wavelength side of the main absorption peaks.

To provide a more concrete understanding, the following table summarizes the absorption data for some related thiophene-quinoxaline derivatives.

Compound NameSolventAbsorption Maxima (λmax, nm)Reference
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxalineDMF228, 315 nih.gov
Monomer with 5-(2-ethylhexyl)thien-2-yl side chain-350, 415, 448 researchgate.net
Quinoxaline-thiophene copolymers-350-460, 560-600 researchgate.net

It is important to note that the position of the methyl group at the 2-position of the quinoxaline ring in the target compound can also influence the electronic properties through steric and electronic effects, potentially causing shifts in the absorption maxima compared to unsubstituted analogues. A comprehensive understanding of the electronic transitions would be further enhanced by computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), which can predict the energies and nature of the electronic transitions.

Computational and Theoretical Analysis of 2 Methyl 3 Thiophen 2 Yl Quinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. sphinxsai.com Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p), to solve for the electronic ground state and its associated properties. sciensage.info This approach has been successfully applied to various quinoxaline (B1680401) derivatives to study their optimized geometry, electronic transitions, and thermodynamic stability. sphinxsai.comsciensage.info

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For thiophene-substituted quinoxalines, a key structural feature is the dihedral angle between the quinoxaline core and the thiophene (B33073) ring(s).

Table 1: Representative Geometric Parameters from Related Quinoxaline Structures Data is illustrative, based on analogous compounds.

ParameterDescriptionTypical Value (Å or °)Source Compound
Dihedral AngleAngle between quinoxaline and thiophene planes21.35° - 77.55°2,3-Bis(thiophen-3-yl)quinoxaline nih.gov, Bis[5-methyl-2,3-bis(thiophen-2-yl)quinoxaline]silver(I) nih.gov
C-C (quinoxaline)Bond length within the quinoxaline ring~1.40 ÅGeneral
C-N (quinoxaline)Bond length within the quinoxaline ring~1.37 ÅGeneral
C-C (thiophene)Bond length within the thiophene ring~1.37 - 1.43 ÅGeneral
C-S (thiophene)Bond length within the thiophene ring~1.71 ÅGeneral

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_g), is a critical parameter for assessing a molecule's kinetic stability and electron conductivity. sci-hub.seresearchgate.net

In a study of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, the HOMO and LUMO energies were calculated as -6.0504 eV and -3.2446 eV, respectively, resulting in an energy gap of 2.8058 eV. nih.gov For an iridium-based complex featuring a 1-(thiophen-2-yl)isoquinoline ligand, the calculated HOMO and LUMO levels were -5.35 eV and -2.29 eV, with a gap of 3.06 eV. polyu.edu.hk These studies show that the HOMO is typically distributed over the electron-rich thiophene and quinoxaline systems, while the LUMO's location can vary depending on the specific substituents. A smaller energy gap generally implies higher chemical reactivity and potential for use in electronic materials. sci-hub.se

Table 2: Illustrative FMO Data from a Related Quinoxaline Derivative

ParameterValue (eV)Source Compound
E_HOMO-6.05044-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov
E_LUMO-3.24464-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov
Energy Gap (E_g)2.80584-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov

Global and Local Reactivity Descriptors

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

Electronegativity (χ): χ = -μ

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors are instrumental in rationalizing and predicting chemical behavior. For instance, the electrophilicity index quantifies the energy stabilization when the system acquires additional electronic charge from the environment. nih.gov

Table 3: Global Reactivity Descriptors for a Representative Thiophene-Quinoxaline Analog

DescriptorDefinitionCalculated Value (eV)Source Compound
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-4.64754-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov
Chemical Hardness (η)(E_LUMO - E_HOMO) / 21.40294-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov
Electronegativity (χ)4.64754-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov
Electrophilicity Index (ω)μ² / (2η)7.69754-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. sciensage.info The MEP map illustrates the charge distribution on the molecular surface. Different colors represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). sciensage.infomdpi.com Green areas represent neutral or zero potential. sciensage.info

For quinoxaline derivatives, the nitrogen atoms of the quinoxaline ring are consistently identified as regions of maximum negative potential, making them the primary sites for nucleophilic attack. sciensage.info In contrast, hydrogen atoms typically show a positive potential. sciensage.info The MEP map for 2-Methyl-3-(thiophen-2-yl)quinoxaline would likely show a high negative potential around the two quinoxaline nitrogen atoms and the sulfur atom of the thiophene ring, highlighting these as key reactive centers.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge delocalization. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. researchgate.net The strength of these interactions is quantified by the second-order perturbation interaction energy, E(2). researchgate.net Higher E(2) values signify stronger electronic delocalization, which contributes to greater molecular stability. sci-hub.seresearchgate.net This analysis can identify key hyperconjugative interactions, such as those between lone pair orbitals (n) and antibonding orbitals (π* or σ*), that are crucial for stabilizing the molecular structure.

DFT calculations can also be used to predict various thermodynamic properties of a molecule at a given temperature. sphinxsai.com Parameters such as total energy, enthalpy, entropy, heat capacity, and zero-point vibrational energy can be computed. sciensage.info This analysis is essential for understanding the stability of the molecule and predicting its behavior under different thermal conditions. For example, a comparative thermodynamic study of different isomers or conformers can definitively identify the most stable structure.

Table 4: Thermodynamic Parameters Typically Obtained from DFT Calculations

ParameterDescription
SCF EnergyThe self-consistent field energy of the molecule in its optimized geometry. sciensage.info
EnthalpyThe total heat content of the system.
EntropyA measure of the disorder or randomness of the system. sciensage.info
Heat CapacityThe amount of heat required to raise the temperature of the substance by one degree. sciensage.info
Zero-Point Vibrational EnergyThe vibrational energy that the molecule possesses even at absolute zero temperature. sciensage.info

Non-covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational method used to identify and visualize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, within a molecular system. wikipedia.org This analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). wikipedia.orgresearchgate.netunam.mx The RDG helps identify regions of weak interactions in real space. researchgate.net

Approaches like the Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) are employed to understand these forces. researchgate.netwikipedia.org AIM defines chemical bonds and atomic interactions based on the topology of the electron density. wikipedia.org The NCI method, which utilizes the RDG, is particularly effective for visualizing delocalized interactions. researchgate.net The analysis generates 3D isosurfaces where the color-coding indicates the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net

For a molecule like this compound, NCI analysis would map the intramolecular and intermolecular interactions that dictate its crystal packing and conformation. For instance, analysis of related pyrrolo[1,2-a] quinoxaline compounds has revealed that dispersion energy is the predominant force in crystal packing, highlighting the importance of these weaker interactions. nih.gov The visualization would likely show van der Waals interactions associated with the planar quinoxaline and thiophene rings and potential weak C-H···N or C-H···S hydrogen bonds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. rsc.orgresearchgate.net It is widely applied to predict optical properties such as UV-visible absorption and emission spectra. rsc.orgsciensage.info The method calculates the vertical excitation energies, which correspond to the absorption of light, and can also be used to optimize the geometry of excited states to predict fluorescence or phosphorescence energies. researchgate.netsciensage.info

Theoretical studies on various quinoxaline derivatives demonstrate that TD-DFT calculations can accurately predict their electronic transitions. researchgate.netnih.gov For this compound, TD-DFT calculations would identify the nature of its primary electronic transitions. These are often characterized as either local excitations within the quinoxaline or thiophene moieties or as intramolecular charge transfer (ICT) transitions between the electron-donating thiophene ring and the electron-accepting quinoxaline core. researchgate.net The solvent environment can also be modeled, as it is known to influence the excitation energies. sciensage.info The results, including calculated maximum absorption wavelengths (λmax), oscillator strengths (f), and major orbital contributions, provide a detailed picture of the molecule's photophysical behavior. sciensage.inforesearchgate.net

In Silico Molecular Docking Studies

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nuv.ac.in This method is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. rsc.org

Molecular docking studies performed on various quinoxaline derivatives have shown their potential to interact with a range of biological targets, including kinases, DNA topoisomerase, and viral proteases. nih.govnih.govnih.gov When docked into the active site of a target protein, this compound would be predicted to form several key interactions that stabilize the complex.

These interactions typically include:

Hydrogen Bonds: The nitrogen atoms of the quinoxaline ring are capable of acting as hydrogen bond acceptors with suitable donor residues (e.g., lysine, asparagine) in the protein's active site. nih.govjbcpm.com

Hydrophobic Interactions: The aromatic quinoxaline and thiophene rings can form hydrophobic and π-π stacking interactions with nonpolar amino acid residues like tryptophan, valine, and alanine. nih.govaalto.fi

Pi-Sigma and Halogen Interactions: Depending on the specific protein target, other interactions like pi-sigma and halogen bonds may also contribute to binding affinity. nuv.ac.in

Docking simulations for quinoxaline-based compounds against targets like the SARS-CoV-2 main protease and c-Kit tyrosine kinase have identified specific amino acid residues crucial for binding, providing a roadmap for designing more potent inhibitors. nih.govsemanticscholar.org

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). nuv.ac.innih.gov This value estimates the strength of the ligand-receptor interaction, with more negative values indicating stronger binding. nih.gov From the binding energy (ΔG), the inhibition constant (Ki) can be estimated, which represents the concentration of inhibitor required to achieve 50% inhibition of the enzyme.

Docking studies on a variety of heterocyclic compounds, including quinoxaline derivatives, have reported a wide range of binding energies depending on the specific ligand and protein target.

Table 1: Examples of Predicted Binding Energies for Quinoxaline and Related Heterocyclic Compounds against Various Protein Targets

Compound ClassProtein TargetPredicted Binding Energy (kcal/mol)
Quinoxaline DerivativesReverse Transcriptase-8.65 to -4.93
GC-MS Analysed CompoundsSqualene Synthase-10.3 to -8.6
2-Isoxazoline DerivativesC-KIT Tyrosine Kinase-9.5 to -8.3
Pyrimidine DerivativeAcetylcholinesterase-8.5
Quinoxaline CarboxamidesDNA Topoisomerase-7.9

This table presents example data from studies on related compounds to illustrate the typical range of predicted binding energies. Data is sourced from multiple studies. nuv.ac.innih.govnih.govconicet.gov.ar

For this compound, docking simulations would yield similar metrics, allowing for its ranking against other potential inhibitors and providing a theoretical basis for its potential biological activity.

Nonlinear Optical (NLO) Properties Theoretical Prediction

Theoretical predictions of nonlinear optical (NLO) properties are essential for identifying new materials for applications in photonics and optoelectronics, such as optical switching and frequency conversion. scispace.com These properties arise from the interaction of a material with an intense electromagnetic field, like that from a laser. The NLO response is governed by the molecular polarizability (α) and hyperpolarizabilities (β, γ). nih.govresearchgate.net

The first-order hyperpolarizability (β), or second-order polarizability, is the key molecular property responsible for second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light of double that frequency. jmcs.org.mx Density Functional Theory (DFT) is a common method for calculating the β value of molecules. researchgate.net

Molecules with significant NLO properties often possess a "push-pull" electronic structure, featuring an electron-donating group connected to an electron-accepting group via a π-conjugated system. nih.gov In this compound, the thiophene ring can act as an electron donor, while the quinoxaline system acts as an electron acceptor, facilitating intramolecular charge transfer upon excitation, which is a key requirement for a large β value. nih.gov Theoretical studies on similar D-π-A systems containing thiophene or quinoxaline have shown substantial NLO responses. jmcs.org.mxresearchgate.net The calculated total first-order hyperpolarizability (β_tot) is often compared to that of a standard NLO material like urea (B33335) to assess its potential. nih.gov

Table 2: Theoretically Predicted First-Order Hyperpolarizability (β_tot) for Representative NLO Compounds

Compound TypeCalculation MethodPredicted β_tot (esu)
Quinoxaline DerivativeDFT/B3LYP1.503 x 10⁻³⁰
Fused-Triazine DerivativeB3LYP/6-311G**5.23 x 10⁻³⁰
Triphenylamine-α-cyanocinnamic AcidTD-DFT3.07 x 10⁻²⁸
DTS(FBTTh₂)₂-Based DerivativeDFT1.344 x 10⁻²⁶

This table includes data from theoretical studies on various compounds to illustrate the range of calculated hyperpolarizability values. The specific value for this compound would require a dedicated calculation. Data is sourced from multiple studies. researchgate.netjmcs.org.mxnih.govnih.gov

Calculations for this compound would provide its β_tot value, offering insight into its suitability as an NLO material. researchgate.net

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity – Computational Models Only)

The preclinical assessment of a compound's pharmacokinetic and toxicological properties is a critical phase in the drug discovery and development pipeline. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions utilize computational models to forecast these properties, offering a rapid and cost-effective screening of chemical entities. This section details the theoretical and computational evaluation of this compound through various predictive models.

Caco-2 Permeability Prediction

The human colon adenocarcinoma cell line, Caco-2, is widely employed as an in vitro model to predict the intestinal permeability of orally administered drug candidates. Computational models that predict Caco-2 permeability are valuable tools for early-stage assessment of a compound's potential for oral absorption. These models are typically built using large datasets of compounds with experimentally determined permeability coefficients and employ machine learning algorithms or quantitative structure-property relationship (QSPR) studies.

For this compound, a hypothetical in silico prediction would be generated using established models. These models analyze physicochemical properties such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and hydrogen bond donors and acceptors to estimate the permeability rate. Generally, compounds with moderate lipophilicity and a molecular weight under 500 g/mol tend to exhibit higher permeability. Given the structural characteristics of this compound, it is plausible to predict moderate to high permeability.

Table 1: Predicted Caco-2 Permeability of this compound

Compound NamePredicted Permeability (nm/s)Classification
This compound25.5High

Note: The data presented in this table is illustrative and based on general predictions for structurally similar compounds. Specific experimental or computational values for this compound may vary.

Blood-Brain Barrier (BBB) Permeability Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a crucial factor for drugs targeting the central nervous system (CNS) and a critical consideration for avoiding CNS side effects for non-CNS-targeting drugs. The BBB is a highly selective barrier that protects the brain from harmful substances. In silico models for BBB permeability prediction are often based on molecular descriptors such as lipophilicity, molecular size, and the number of hydrogen bonds.

Table 2: Predicted Blood-Brain Barrier Permeability of this compound

Compound NamePredicted LogBBBBB Permeability
This compound-0.15High

Note: The data presented in this table is illustrative. LogBB is the logarithm of the ratio of the concentration of a compound in the brain to that in the blood. A higher LogBB value indicates greater BBB permeability. The presented data is hypothetical and serves as an example.

Computational Hepatotoxicity and Mutagenicity Risk Assessment

Early identification of potential toxicity is essential to reduce late-stage drug attrition. Computational models for hepatotoxicity and mutagenicity provide a preliminary risk assessment based on a compound's chemical structure. These models are typically trained on large databases of known hepatotoxic and mutagenic compounds and identify structural alerts or fragments associated with these toxicities.

Table 3: Predicted Hepatotoxicity and Mutagenicity of this compound

Compound NameHepatotoxicity PredictionMutagenicity Prediction
This compoundLow RiskLow Risk

Note: The data in this table is hypothetical and for illustrative purposes. Actual toxicological profiles require experimental validation.

P-glycoprotein (P-gp) Substrate and Inhibitor Prediction

P-glycoprotein (P-gp) is an efflux transporter that plays a significant role in drug absorption and distribution, including at the blood-brain barrier. Whether a compound is a substrate or an inhibitor of P-gp can have profound implications for its pharmacokinetics and potential for drug-drug interactions. Computational models predict the likelihood of a compound interacting with P-gp based on its structural and physicochemical properties.

The interaction of this compound with P-gp would be predicted by these in silico tools. Many quinoxaline derivatives have been investigated for their interaction with P-gp. The relatively planar and lipophilic nature of this compound might suggest a potential for it to be a P-gp substrate or inhibitor.

Table 4: Predicted P-glycoprotein Interaction of this compound

Compound NameP-gp Substrate PredictionP-gp Inhibitor Prediction
This compoundLikely SubstrateUnlikely Inhibitor

Note: The predictions in this table are illustrative and not based on experimental data for this specific compound.

Photophysical Properties and Optoelectronic Applications of 2 Methyl 3 Thiophen 2 Yl Quinoxaline

Luminescence and Fluorescence Characteristics

The luminescence of the 2-(thiophen-2-yl)quinoxaline system is characterized by its sensitivity to molecular structure and environment. As donor-acceptor compounds, these derivatives often display fluorescence properties governed by intramolecular charge transfer, which can be modulated by solvent polarity and aggregation state. nih.govresearchgate.net

Emission Wavelengths and Quantum Yields

The emission profile of thiophene-quinoxaline derivatives can be significantly varied. For instance, amine derivatives of 2,3-di(thiophen-2-yl)quinoxaline are known to emit in the yellow-blue region of the visible spectrum, with emission maxima recorded between 465 nm and 566 nm. researchgate.net However, their fluorescence quantum yields (ΦF) can be modest, ranging from 0.01 to 0.26 in various solvents. researchgate.net

In other structures, such as V-shaped luminophores based on 2,3-bis(5-arylthiophen-2-yl)quinoxaline, the quantum yields can be quite low, with reported values of 4% at an emission wavelength of 461 nm and 1% at 601 nm. researchgate.net Conversely, certain quinoxaline-based molecules designed for aggregation-induced emission have been shown to be effective deep-blue emitters, with fluorescence maxima around 413 nm to 425 nm. scholaris.ca When incorporated into Iridium(III) complexes, 2-(thienyl)quinoxaline ligands can produce emissions in the deep red to near-infrared range, typically between 665 nm and 751 nm. rsc.org

Table 1: Emission Properties of Selected Thiophene-Quinoxaline Derivatives

Derivative Class Emission Maxima (λem) Quantum Yield (ΦF)
2,3-di(thiophen-2-yl)quinoxaline Amines researchgate.net 465 - 566 nm 0.01 - 0.26
2,3-bis(5-arylthiophen-2-yl)quinoxalines researchgate.net 461 nm / 601 nm ~0.04 / ~0.01
Iridium(III) Complexes rsc.org 665 - 751 nm Not specified

Solvatochromism and Intramolecular Charge Transfer (ICT) Emission

A key feature of donor-acceptor quinoxaline (B1680401) derivatives is their solvatochromism—the change in absorption or emission color with varying solvent polarity. nih.gov This phenomenon is driven by an intramolecular charge transfer (ICT) from the electron-donating thiophene (B33073) unit to the electron-accepting quinoxaline core. researchgate.net In polar solvents, these molecules can exhibit emission from a highly polar ICT state. nih.gov

Studies on modified 2,3-bis(thienyl)quinoxaline fluorophores have demonstrated this effect clearly. A significant bathochromic (red) shift in the emission wavelength, up to 106 nm, was observed when the solvent was changed from the nonpolar toluene (B28343) to the highly polar DMSO. researchgate.net This positive solvatochromic behavior is a direct consequence of the stabilization of the polar ICT excited state by polar solvent molecules. researchgate.net The introduction of an electron-withdrawing group onto the quinoxaline moiety can further enhance this ICT character, leading to even greater red shifts in both absorption and emission spectra. researchgate.net

Table 2: Solvatochromic Shift in a 2,3-bis(thienyl)quinoxaline Derivative researchgate.net

Solvent Polarity Emission Shift
Toluene Low Reference

Aggregation-Induced Emission (AIE) Phenomena

While many fluorophores suffer from aggregation-caused quenching (ACQ) where fluorescence intensity decreases in the solid state or in aggregates, some thiophene-quinoxaline systems exhibit the opposite effect, known as aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE). researchgate.netscholaris.ca In AIE-active compounds, the emission is faint in solution but becomes significantly enhanced upon aggregate formation. nih.gov

This phenomenon has been observed in certain 2,3-di(thiophen-2-yl)quinoxaline amine derivatives when aggregated in a mixture of tetrahydrofuran (B95107) (THF) and water. researchgate.net Similarly, other modified 2,3-bis(thienyl)quinoxaline fluorophores have shown characteristics of Twisted Intramolecular Charge Transfer (TICT) combined with AIEE in DMSO-water mixtures. researchgate.net The mechanism of AIE is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel, leading to strong fluorescence. rsc.org Both thiophene and quinoxaline moieties have been successfully incorporated into molecules demonstrating AIE. scholaris.canih.govrsc.org

Electronic Tuning of Photophysical Properties

The photophysical properties of the 2-(thiophen-2-yl)quinoxaline scaffold can be systematically tuned through chemical modification. By altering substituents on either the thiophene or quinoxaline rings, researchers can precisely control the electronic structure and, consequently, the emission characteristics of the molecule. rsc.orgcardiff.ac.uk

Influence of Thienyl and Quinoxaline Moieties on Emission Spectra

The emission spectra of this class of compounds are a direct result of the electronic interplay between the constituent moieties. The quinoxaline ring is inherently electron-deficient, which tends to promote longer wavelength (red-shifted) absorption and emission features. rsc.orgnih.gov The thiophene ring, being an electron-rich component, acts as the donor in this donor-acceptor system. rsc.org

The strategic combination of these two units allows for fine-tuning of the emission color. For example, in iridium(III) complexes, functionalization at either the thiophene or quinoxaline rings allows for the modulation of emission wavelengths across the deep red to near-IR regions. rsc.org Introducing an electron-withdrawing group onto the quinoxaline core enhances its acceptor strength, which strengthens the ICT character and results in a bathochromic shift of the emission maximum. researchgate.net Conversely, modifying the donor strength of the thiophene moiety can also be used to adjust the emission profile. This electronic tuning is a powerful tool for designing materials with specific, desired optical properties for various applications. nih.govrsc.org

Sensing Applications

The sensitivity of the fluorescence properties of thiophene-quinoxaline derivatives to their local environment makes them excellent candidates for chemosensors. researchgate.netrsc.org Changes in fluorescence color or intensity upon interaction with specific analytes can provide a clear and measurable signal.

Derivatives of the thiophene-quinoxaline system have been developed into effective sensors for various species. For example, a luminophore based on 2,3-bis(5-arylthiophen-2-yl)quinoxaline containing a diethylaminophenyl group was shown to function as a colorimetric and luminescent sensor for pH, responding to the presence of acid with significant color and luminescence changes. researchgate.net Other quinoxaline-based probes have demonstrated high selectivity and sensitivity for metal ions like Fe³⁺ and Ag⁺. rsc.org The sensing mechanism often relies on the analyte interacting with the quinoxaline or a functional group, which perturbs the intramolecular charge transfer process and thus alters the photophysical output. rsc.orgrsc.org This ability to create a noticeable optical response to a specific chemical stimulus is highly valuable for developing new analytical tools. rsc.org

pH Sensing Capabilities (Halochromism and Luminescence Switching)

The quinoxaline core, particularly in donor-acceptor structures like 2-Methyl-3-(thiophen-2-yl)quinoxaline and its derivatives, possesses inherent pH sensing capabilities due to the basic nature of the nitrogen atoms in its 1,4-diazine ring. researchgate.net This property, known as halochromism, manifests as a change in the material's color and luminescence in response to varying acidity. The presence of lone electron pairs on the nitrogen atoms allows for protonation, which in turn modifies the electronic structure and photophysical properties of the molecule. researchgate.net

Derivatives of 2,3-di(thiophen-2-yl)quinoxaline have been shown to function as effective colorimetric and luminescent pH sensors. researchgate.net For instance, when a toluene solution of a related 4-diethylaminophenyl derivative is exposed to an acid like trifluoroacetic acid (TFA), significant changes in both the absorption and emission spectra are observed. researchgate.net Initially, the solution might exhibit a specific color and fluorescence. Upon the gradual addition of acid, the nitrogen atoms in the quinoxaline ring become protonated. This protonation enhances the electron-withdrawing character of the quinoxaline core, leading to a noticeable bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net

This change is visually apparent as a distinct color change. Concurrently, the luminescence of the compound can be significantly altered, often resulting in quenching (a decrease in emission intensity) or a shift in the emission color, a phenomenon known as luminescence switching. researchgate.net The ability to visually detect pH changes through both color and fluorescence makes these compounds promising candidates for advanced chemical sensors. researchgate.netrsc.org

Interactive Data Table: Halochromic Shift in a Quinoxaline Derivative

The following table details the changes in absorption for a toluene solution of a 2,3-bis(5-arylthiophen-2-yl)quinoxaline derivative upon the addition of trifluoroacetic acid (TFA).

ConditionInitial Absorption Maximum (λmax)Observation after adding TFA
Neutral Solution435 nmGradual decrease in intensity at 435 nm and appearance of new, red-shifted bands. researchgate.net

Applications in Light-Emitting Materials

Quinoxaline derivatives, including those functionalized with thiophene groups, are recognized as important materials in the field of organic electronics and optoelectronics. researchgate.net Their donor-acceptor (D-A) architecture, where the thiophene group acts as an electron donor and the quinoxaline core as an electron acceptor, facilitates intramolecular charge transfer (ICT). researchgate.net This property is fundamental to their use as light-emitting materials. These compounds have been investigated as solid-state emitters and as components in organic light-emitting diodes (OLEDs). researchgate.netrsc.org The thermal stability and specific electrochemical properties of these molecules make them suitable for use in optoelectronic devices. researchgate.net

Deep Blue and Yellow-Blue Light Emission

A key feature of 2,3-di(thiophen-2-yl)quinoxaline derivatives is their ability to emit light in the blue to yellow-orange region of the visible spectrum. researchgate.net Donor-acceptor type amine derivatives of 2,3-di(thiophen-2-yl)quinoxaline exhibit intramolecular charge transfer transitions with absorption maxima typically ranging from 390 to 461 nm. researchgate.net Upon excitation at these wavelengths, the compounds fluoresce, with emission maxima observed between 465 and 566 nm, corresponding to the yellow-blue region. researchgate.net

The specific color of the emitted light can be tuned by modifying the chemical structure of the donor and acceptor groups. rsc.org This tunability allows for the rational design of materials that emit light at desired wavelengths, including deep blue and yellow-blue. researchgate.netrsc.org The efficient solid-state emission of some of these derivatives further enhances their potential for use in various light-emitting applications. researchgate.net

Interactive Data Table: Emission Properties of Quinoxaline-Thiophene Derivatives

This table summarizes the photophysical properties of a series of 2,3-di(thiophen-2-yl)quinoxaline amine derivatives.

PropertyWavelength RangeCorresponding Color Region
Absorption (ICT)390 - 461 nmN/A
Emission465 - 566 nmYellow-Blue researchgate.net
Emission (Solid State)472 - 592 nmBlue-Orange researchgate.net

Quantum Dot Light-Emitting Diodes (QLEDs) Components

While direct applications in Quantum Dot Light-Emitting Diodes (QLEDs) are an emerging area, the properties of this compound and its analogues make them strong candidates for components in various types of organic light-emitting diodes, the foundational technology for QLEDs. Their demonstrated utility as solid-state emitters and ambipolar charge transport materials is critical for the fabrication of efficient electroluminescent devices. researchgate.net

In the architecture of a light-emitting diode, materials are needed that can efficiently accept and transport charges (both electrons and holes) and then recombine them to produce light. The HOMO and LUMO energy levels of 2,3-di(thiophen-2-yl)quinoxaline derivatives, which are in the range of -5.23 to -5.83 eV and -3.55 to -3.74 eV respectively, are comparable to other established ambipolar materials used in organic electronics. researchgate.net Furthermore, some quinoxaline-based materials have been successfully used as emitters in highly efficient OLEDs, demonstrating their potential to achieve high brightness and external quantum efficiency. rsc.org These fundamental properties—efficient solid-state emission, suitable energy levels, and charge transport capabilities—are essential for developing advanced light-emitting technologies, including next-generation displays and lighting. researchgate.netrsc.org

Biological Activity Studies of 2 Methyl 3 Thiophen 2 Yl Quinoxaline and Quinoxaline Analogues in Vitro and Mechanistic Focus

In Vitro Antimicrobial Activity

Quinoxaline (B1680401) derivatives are recognized for their significant antimicrobial properties, demonstrating effectiveness against a variety of bacterial and fungal pathogens. nih.govrsc.orgmdpi.com

Antibacterial Efficacy Against Specific Strains

The antibacterial effects of quinoxaline analogues have been evaluated against both Gram-positive and Gram-negative bacteria. For instance, a series of derivatives based on a 2-chloro-3-methylquinoxaline (B189447) nucleus were synthesized and tested for their antibacterial activity. nih.gov These compounds were assessed using the agar (B569324) plate disc diffusion method against strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov

In other studies, novel hybrid molecules incorporating a quinoxaline core have been investigated. One such study explored bis-thiazole compounds linked to a quinoxaline moiety. acs.org The antibacterial activity of these synthesized compounds was tested against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. acs.org For example, one derivative showed an inhibition zone of 11 mm against S. aureus, which was comparable to the standard antibiotic tobramycin. acs.org Another analogue demonstrated moderate activity against E. coli with a 10 mm inhibition zone. acs.org However, the tested compounds showed no efficacy against P. aeruginosa. acs.org

The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency. For a particularly active quinoxaline analogue against B. subtilis, the MIC was determined to be 20 mg/mL. acs.org

Table 1: In Vitro Antibacterial Activity of Quinoxaline Analogues

Quinoxaline AnalogueBacterial StrainMethodResultReference
2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalinesStaphylococcus aureusDisc DiffusionActivity Observed nih.gov
2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalinesEscherichia coliDisc DiffusionActivity Observed nih.gov
Bis-thiazole quinoxaline hybrid (Compound 8a)Staphylococcus aureusAgar Well Diffusion11 mm inhibition zone acs.org
Bis-thiazole quinoxaline hybrid (Compound 8b)Escherichia coliAgar Well Diffusion10 mm inhibition zone acs.org
Bis-thiazole quinoxaline hybrid (Compound 12b)Bacillus subtilisMicrodilutionMIC: 20 mg/mL acs.org

Antifungal Efficacy

The antifungal potential of quinoxaline derivatives has also been a subject of investigation. rsc.orgmdpi.com Studies have shown that certain quinoxaline-based compounds exhibit activity against pathogenic fungi. For example, a series of quinoxaline derivatives were evaluated for their antifungal properties against plant pathogenic fungi, with some compounds showing significant in vitro activity. rsc.org One particular derivative, compound 5j, demonstrated potent activity against Rhizoctonia solani with an EC50 value of 8.54 μg/mL, which was superior to the commercial fungicide azoxystrobin. rsc.org Another analogue, 3-hydrazinoquinoxaline-2-thiol, has shown promise against various Candida species. researchgate.netnih.govnih.gov This compound was found to be more effective than Amphotericin B against most clinical isolates of Candida albicans and also showed high effectiveness against Candida glabrata and Candida parapsilosis. researchgate.netnih.govnih.gov

Table 2: In Vitro Antifungal Activity of Quinoxaline Analogues

Quinoxaline AnalogueFungal StrainResultReference
Compound 5jRhizoctonia solaniEC50: 8.54 μg/mL rsc.org
3-hydrazinoquinoxaline-2-thiolCandida albicansMore effective than Amphotericin B researchgate.netnih.govnih.gov
3-hydrazinoquinoxaline-2-thiolCandida glabrataHigher effectiveness observed researchgate.netnih.gov
3-hydrazinoquinoxaline-2-thiolCandida parapsilosisHigher effectiveness observed researchgate.netnih.gov

In Vitro Anticancer and Antiproliferative Activities

The quinoxaline scaffold is a prominent feature in the design of novel anticancer agents due to the diverse biological activities exhibited by its derivatives. nih.govnih.gov

Cytotoxicity Against Specific Cancer Cell Lines (e.g., A549, HeLa, MCF-7, HepG2, HCT-116)

A number of quinoxaline analogues have been screened for their cytotoxic effects against a panel of human cancer cell lines. For instance, a series of 2-substituted-quinoxaline analogues were evaluated for their antiproliferative activity against the MCF-7 breast cancer cell line. rsc.org One compound, in particular, demonstrated notable activity. rsc.org

In another study, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds were tested against human HCT-116 (colon carcinoma) and MCF-7 cell lines. nih.gov Several of these derivatives exhibited significant antiproliferative activity, with some compounds showing IC50 values in the low microgram per milliliter range. nih.gov Specifically, ten compounds were active against HCT-116 with IC50 values ranging from 1.9 to 7.52 μg/mL, and seventeen compounds were active against MCF-7 with IC50 values between 2.3 and 6.62 μg/mL. nih.gov

Furthermore, the cytotoxic effects of various quinoxaline derivatives have been examined on human lung adenocarcinoma (PC14), human gastric adenocarcinoma (MKN 45), and human colon adenocarcinoma (colon 205) cells. nih.gov

Table 3: Cytotoxicity of Quinoxaline Analogues Against Various Cancer Cell Lines

Quinoxaline AnalogueCancer Cell LineResult (IC50)Reference
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate derivativeHCT-1161.9 - 7.52 μg/mL nih.gov
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate derivativeMCF-72.3 - 6.62 μg/mL nih.gov
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 450.073 μM nih.gov
3-(methylquinoxalin-2-yl)amino derivative (VIId)HCT1167.8 µM nih.gov
3-(methylquinoxalin-2-yl)amino derivative (VIIIc)HCT1162.5 µM nih.gov

Induction of Apoptosis and Cell Cycle Analysis

Mechanistic studies have revealed that some quinoxaline analogues exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. For example, certain quinoxaline derivatives were found to induce apoptosis in PC-3 prostate cancer cells. nih.gov Flow cytometry analysis using Annexin V-FITC/PI double staining confirmed the apoptotic cell death. nih.gov

Cell cycle analysis of PC-3 cells treated with these compounds showed an arrest at the S phase. nih.gov Similarly, a novel 2-substituted-quinoxaline analogue was reported to induce cell cycle arrest at the G1 transition and trigger apoptosis in MCF-7 cells. rsc.org Flow cytometric analysis demonstrated an increase in the percentage of cells arrested in the G2/M and pre-G1 phases. rsc.org Quinoxaline 1,4-dioxide derivatives have also been shown to induce G2/M cell cycle arrest and apoptosis in human colon cancer cells. nih.gov

Mechanistic Pathways of Cell Death (e.g., Caspase-Dependent Apoptosis, Autophagy)

The induction of apoptosis by quinoxaline derivatives often involves the activation of caspases, a family of proteases crucial for programmed cell death. Western blot analysis of PC-3 cells treated with a potent quinoxaline analogue revealed a significant upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This indicates that the apoptotic mechanism is, at least in part, caspase-dependent.

Further investigations into the molecular mechanisms of quinoxaline-induced cell death have pointed towards the inhibition of key enzymes like topoisomerase II. nih.gov Some quinoxaline analogues have shown inhibitory effects against this enzyme, which is essential for DNA replication and repair. nih.gov

Inhibition of Specific Molecular Targets (e.g., PARP-1, EGFR, VEGFR-2, COX-2, LDHA)

The quinoxaline scaffold is a prominent feature in a multitude of compounds designed to interact with specific biological targets implicated in various diseases. Research into analogues of 2-Methyl-3-(thiophen-2-yl)quinoxaline has revealed significant inhibitory activity against several key proteins.

Poly (ADP-ribose) polymerase-1 (PARP-1) Inhibition:

While direct studies on this compound are not prevalent, various quinoxaline derivatives have been synthesized and evaluated as potent PARP-1 inhibitors. nih.govnih.gov For instance, researchers have used the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold as a bioisostere for the phthalazinone motif found in the known PARP-1 inhibitor, Olaparib. nih.govnih.gov A series of these new quinoxaline-based compounds demonstrated PARP-1 inhibition with IC50 values in the nanomolar range. nih.gov Notably, compounds featuring a 6-sulfonoquinoxaline core hybridized with a p-methoxyphenyl ring or a 3,5-dimethylpyrazole (B48361) ring showed promising PARP-1 suppression, with IC50 values of 2.31 nM and 3.05 nM, respectively. nih.gov These findings underscore the potential of the quinoxaline core in designing effective PARP-1 inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition:

The quinoxaline nucleus is a key component in many potent EGFR inhibitors. figshare.comresearchgate.net Several studies have highlighted quinoxaline derivatives with significant EGFR inhibitory activity, often in the nanomolar range. For example, certain ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylate derivatives and related carboxamides have shown strong EGFR inhibition, with IC50 values as low as 0.508 nM, which is comparable to the reference drug Erlotinib (0.439 nM). figshare.comresearchgate.net Other research has focused on developing dual inhibitors, such as novel quinoxaline derivatives that target both EGFR and COX-2. nih.govrsc.org In one such study, compounds were identified that potently inhibited EGFR with IC50 values ranging from 0.3 to 0.9 µM. nih.govrsc.org The data suggests that the quinoxaline scaffold is a promising template for developing anticancer agents that act through EGFR inhibition. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:

VEGFR-2 is a critical mediator of angiogenesis, and its inhibition is a key strategy in cancer therapy. nih.gov A new series of 3-methylquinoxaline-based derivatives has been synthesized and evaluated for VEGFR-2 inhibitory activity. nih.gov One of the most potent compounds from this series, which shares the 3-methylquinoxaline core with this compound, exhibited a VEGFR-2 inhibition IC50 value of 2.7 nM, surpassing the activity of the standard drug sorafenib (B1663141) (IC50 = 3.12 nM). nih.gov This highlights the significance of the 3-methylquinoxaline structure in achieving potent VEGFR-2 inhibition. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition:

Quinoxaline derivatives have been investigated as selective COX-2 inhibitors for their potential as anti-inflammatory agents. nih.govrsc.org Research has identified novel quinoxaline compounds that are potent COX-2 inhibitors with high selectivity over COX-1. rsc.org For example, certain derivatives displayed COX-2 IC50 values of 0.46 µM and 0.62 µM, with selectivity indexes of 66.11 and 61.23, respectively. rsc.org These findings indicate that the quinoxaline framework can be effectively modified to create selective COX-2 inhibitors. nih.govrsc.org The presence of a thiophene (B33073) ring, as seen in this compound, is also a feature in other known COX inhibitors, suggesting a potential for dual activity. nih.gov

Lactate Dehydrogenase A (LDHA) Inhibition:

Targeting cancer metabolism through the inhibition of enzymes like LDHA is a growing area of research. nih.gov While specific studies on quinoxaline-based LDHA inhibitors are less common, the broader search for small-molecule inhibitors has identified compounds that effectively target this enzyme. nih.gov Natural products, including flavonoids and alkaloids, are known to inhibit LDHA. nih.gov The general strategy involves targeting the enzyme's active site to prevent the conversion of pyruvate (B1213749) to lactate. nih.gov Although direct data on this compound is unavailable, the exploration of diverse heterocyclic scaffolds for LDHA inhibition remains an active field.

Table 1: In Vitro Inhibition of Specific Molecular Targets by Quinoxaline Analogues

Target Compound Series Potency (IC50) Reference
PARP-1 6-Sulfonoquinoxaline with p-methoxyphenyl ring 2.31 nM nih.gov
PARP-1 6-Sulfonoquinoxaline with 3,5-dimethylpyrazole ring 3.05 nM nih.gov
EGFR Quinoxaline-2-carboxamide derivative (Compound 11) 0.508 nM figshare.comresearchgate.net
EGFR Quinoxaline derivative (Compound 4a) 0.3 µM nih.govrsc.org
VEGFR-2 3-Methylquinoxaline derivative (Compound 17b) 2.7 nM nih.gov
COX-2 Quinoxaline derivative (Compound 13) 0.46 µM rsc.org

In Vitro Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.gov The quinoxaline scaffold has been explored for its potential to yield new AChE inhibitors. nih.govresearchgate.net

Studies on various quinoxaline derivatives have demonstrated a wide range of AChE inhibitory activity, with IC50 values from the micromolar to the nanomolar scale. nih.govresearchgate.net For instance, a simple quinoxaline scaffold showed moderate activity (IC50 = 13.22 µM), while the introduction of 2,3-dimethyl substitution led to higher potency (IC50 = 7.25 µM). nih.gov Further modification, specifically the introduction of an amino group at the 6-position of the 2,3-dimethylquinoxaline, resulted in a highly potent inhibitor (IC50 = 0.077 µM), which was more potent than the reference drugs tacrine (B349632) and galanthamine. nih.gov In contrast, some 2-phenylquinoxaline (B188063) analogues were found to be inactive against AChE. nih.gov This indicates that the substitution pattern on the quinoxaline ring is crucial for AChE inhibition. Although no direct data exists for this compound, the potent activity of the structurally related 2,3-dimethylquinoxalin-6-amine (B1295510) suggests that the 2,3-disubstituted quinoxaline core is a promising starting point for designing novel AChE inhibitors. nih.gov

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Quinoxaline Analogues

Compound AChE Inhibition (IC50) Reference
Quinoxaline 13.22 µM nih.gov
2,3-Dimethylquinoxaline 7.25 µM nih.gov
2,3-Dimethylquinoxalin-6-amine 0.077 µM nih.gov
2-Phenylquinoxaline Inactive nih.gov
Tacrine (Reference) 0.107 µM nih.gov

In Vitro Anti-Inflammatory Activities

The quinoxaline ring system is a core component of many compounds with recognized anti-inflammatory properties. nih.govbenthamscience.com The anti-inflammatory effects of quinoxaline derivatives are often attributed to their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes. nih.gov

While in vivo studies have demonstrated the anti-inflammatory potential of some quinoxaline derivatives, specific in vitro data helps to elucidate the underlying mechanisms. For example, a series of thioether derivatives of 3-methylquinoxaline were synthesized and screened for their activity. researchgate.net One compound, 2-(benzylthio)-3-methylquinoxaline, was noted in this series. researchgate.net The anti-inflammatory activity is often linked to the nature and position of substituents on the quinoxaline core. researchgate.net

The thiophene moiety, present in this compound, is also a well-known pharmacophore in anti-inflammatory agents, such as the drugs Tinoridine and Tiaprofenic acid. researchgate.net Thiophene derivatives have been shown to inhibit pro-inflammatory gene expression for cytokines like IL-1β, IL-6, and TNF-α in vitro. nih.gov The combination of a quinoxaline scaffold with a thiophene ring, therefore, presents a rational strategy for developing new anti-inflammatory compounds. The evaluation of such hybrids in in vitro assays, for instance, measuring the inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, is a common approach to quantify their anti-inflammatory potential.

Structure-Activity Relationship (SAR) Studies for Biological Activity

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. benthamscience.com

For quinoxaline-based inhibitors, several key structural features have been identified. In the context of AChE inhibition, a 2,3-dimethyl substitution on the quinoxaline ring was found to be more potent than an unsubstituted or a 2-phenyl substituted ring. nih.gov The addition of an amino group at the 6-position further enhanced this activity dramatically. nih.gov This suggests that small, electron-donating groups at specific positions can significantly influence the interaction with the enzyme's active site.

In the case of EGFR and VEGFR-2 inhibitors, the presence of a 3-methylquinoxaline core has been shown to be beneficial for potent inhibition. nih.gov The nature of the substituent at the 2-position is critical. For instance, in a series of 5-HT3A receptor ligands, replacing a chloro group at the 2-position of a 3-(4-methylpiperazin-1-yl)quinoxaline with an amino group switched the selectivity profile of the compound. nih.gov This demonstrates that even a single atom change can have a profound impact on biological activity. nih.gov

The thiophene ring in this compound likely plays a significant role in its biological profile. Thiophene is often used as a bioisosteric replacement for a phenyl ring and can engage in specific interactions with biological targets. researchgate.net SAR studies on 3-phenylquinoxaline derivatives have shown that the peptidomimetic side chain at position 3 is significant for their anticancer activity. nih.gov The combination of the methyl group at position 2 and the thiophenyl group at position 3 on the quinoxaline core creates a unique electronic and steric profile that would dictate its specific interactions with various biological targets.

Applications in Materials Science for 2 Methyl 3 Thiophen 2 Yl Quinoxaline Based Compounds

Organic Electronics and Optoelectronics

Quinoxaline-based compounds, particularly those functionalized with thiophene (B33073), are recognized for their potential in various optoelectronic applications, including organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The electron-accepting nature of the quinoxaline (B1680401) unit, combined with the high polarizability and favorable charge transport properties of thiophene, creates a powerful synergy for developing high-performance organic semiconductor materials. frontiersin.orgcase.edu

Organic Solar Cells (OSCs)

In the field of organic photovoltaics, derivatives of quinoxaline and thiophene are integral in the design of photoactive layers. researchgate.net They are often used to construct donor-acceptor (D-A) type copolymers, where the electron-deficient quinoxaline acts as the acceptor unit and the thiophene serves as the donor. researchgate.net This D-A structure leads to a desirable low bandgap and promotes intramolecular charge transfer upon photoexcitation, which is essential for generating charge carriers. researchgate.net

Research into a series of copolymers (PQx2T, PQx4T, and PQx6T) based on a quinoxaline acceptor and oligothiophene donors demonstrated this principle. researchgate.net As the number of thiophene units in the polymer backbone increased, the photovoltaic performance of the resulting devices improved. researchgate.net When blended with a fullerene acceptor (PC71BM), the device incorporating PQx6T achieved a power conversion efficiency (PCE) of 1.80%. researchgate.net This improvement was attributed to enhanced charge transport and light absorption. researchgate.net Another study on a polymer donor based on an indolo[2,3-b]quinoxaline unit fused with thiophene (PIQ) reported a PCE of 6.4% when blended with the non-fullerene acceptor Y6. nih.gov

Photovoltaic Performance of Quinoxaline-Thiophene Based Polymers in OSCs
PolymerAcceptorVoc (V)Jsc (mA/cm²)PCE (%)Reference
PQx2TPC71BM0.582.900.69 researchgate.net
PQx4TPC71BM0.425.290.73 researchgate.net
PQx6TPC71BM0.479.051.80 researchgate.net
PIQY6--6.40 nih.gov

Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline-thiophene structures are highly effective as organic sensitizers (dyes) in DSSCs. nih.gov In a typical DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a semiconductor, usually titanium dioxide (TiO₂). case.edujmaterenvironsci.com The D-A architecture of quinoxaline-thiophene dyes is ideal for this process. jmaterenvironsci.com The thiophene often acts as a π-spacer, connecting an electron-donating group (like triphenylamine) to the quinoxaline acceptor, which is in turn linked to an anchoring group (like cyanoacrylic acid) that binds to the TiO₂ surface. case.edunih.gov

This molecular arrangement facilitates efficient intramolecular charge transfer from the donor to the acceptor upon illumination, followed by electron injection into the semiconductor. jmaterenvironsci.com Researchers have synthesized novel quinoxaline-based organic sensitizers that have achieved power conversion efficiencies ranging from 3.30% to as high as 8.51% under simulated solar light (AM 1.5 G). case.edunih.gov The performance can be influenced by the specific molecular structure, such as the conjugation pathway between the donor and acceptor units. case.edu For instance, a D-A-π-A configuration, using the quinoxaline as an additional acceptor, has shown promising results. case.edu The incorporation of rigid dithieno[3,2-f:2',3'-h]quinoxaline segments has led to dyes with broad absorption spectra and high molar extinction coefficients, resulting in PCEs of up to 8.27%, which could be further boosted to 8.51% by optimizing the electrolyte. nih.gov

Organic Field-Effect Transistors (OFETs)

The semiconductor properties of quinoxaline-thiophene compounds make them suitable for the active channel layer in OFETs. frontiersin.org While quinoxaline derivatives have been more commonly explored in OLEDs, their rigid, planar structure and electron-deficient nature are also beneficial for charge transport in transistors. frontiersin.org Donor-acceptor copolymers incorporating quinoxaline and an electron-rich unit like indacenodithiophene (IDT) have been designed for OFET applications. frontiersin.org The strong intramolecular charge transfer effect in such D-A polymers is advantageous for charge transport within the molecule. frontiersin.org

In one study, thin films of a 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline derivative demonstrated p-channel (hole-transporting) characteristics in an OFET device. researchgate.net The performance varied with the film deposition method. Films prepared via a solution-shearing process exhibited a hole mobility of 2.6 × 10⁻⁵ cm²/Vs and a current on/off ratio of 1.8 × 10⁵. researchgate.net When the film was prepared by vacuum deposition, the hole mobility improved to 1.9 × 10⁻⁴ cm²/Vs with an on/off ratio of 3.5 × 10⁶. researchgate.net Polymers based on a thiophene-fused isoindigo acceptor and a thiophene donor have also shown balanced electron and hole mobilities, indicating ambipolar behavior suitable for more complex circuits. rsc.org

OFET Performance of a Quinoxaline-Thiophene Derivative researchgate.net
Deposition MethodChannel TypeMobility (cm²/Vs)On/Off Ratio
Solution-Shearingp-channel2.6 × 10⁻⁵1.8 × 10⁵
Vacuum Depositionp-channel1.9 × 10⁻⁴3.5 × 10⁶

Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are versatile materials for OLEDs, where they can function as electron transport materials, hole transport materials, or as hosts or guests (emitters) in the emissive layer. researchgate.netgoogle.com The rigid structure of the quinoxaline core contributes to a high glass transition temperature (Tg) and good thermal stability, which are crucial for device longevity. google.com

When used as emitters, the electronic properties of quinoxaline-thiophene compounds can be tuned to produce light of different colors. rsc.org For example, a series of thermally activated delayed fluorescence (TADF) emitters based on a tetrahydrophenazine (a quinoxaline-related structure) acceptor achieved high efficiencies, with one device reaching a maximum external quantum efficiency (EQE) of 15.3% and a brightness of 36,480 cd/m². rsc.org In other applications, a bipolar donor-acceptor-donor (D-A-D) type molecule, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), was successfully employed as a host material for a yellow phosphorescent emitter, demonstrating its good charge transport properties for both electrons and holes. researchgate.net

Electron Transport Materials and Charge Transport Applications

The fundamental electronic structure of the 2-Methyl-3-(thiophen-2-yl)quinoxaline motif, characterized by the electron-deficient quinoxaline ring system, makes it and its derivatives inherently good electron acceptors. beilstein-journals.orgdoi.org This property is central to their application as electron transport materials in a variety of organic electronic devices. beilstein-journals.orggoogle.com

N-type and Ambipolar Semiconductor Properties

The electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring of quinoxaline lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). jmaterenvironsci.comdoi.org This low-lying LUMO level facilitates the acceptance and transport of electrons, a characteristic feature of n-type semiconductors. beilstein-journals.org When combined with an electron-donating thiophene unit, which has a relatively high Highest Occupied Molecular Orbital (HOMO), the resulting D-A molecule can exhibit either n-type or ambipolar behavior. frontiersin.orgjmaterenvironsci.com

Ambipolar transport, the ability to conduct both electrons and holes, is highly desirable for fabricating complementary logic circuits from a single material. rsc.org Whether a quinoxaline-thiophene compound behaves as an n-type or ambipolar semiconductor depends on the balance between its electron and hole injection/transport capabilities, which can be fine-tuned by modifying the chemical structure. frontiersin.org For example, copolymers of thiophene-fused isoindigo and thiophene have been shown to exhibit balanced electron and hole mobilities, demonstrating their ambipolar nature. rsc.org Theoretical and experimental studies on various 2,3-di(thiophen-2-yl)quinoxaline derivatives confirm their potential as ambipolar charge transport materials for optoelectronic devices. researchgate.net

Calculated and Experimental Energy Levels of Quinoxaline-Thiophene Copolymers researchgate.net
PolymerHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)
PQx2T-5.17-3.471.70
PQx4T-5.18-3.471.71
PQx6T-5.37-3.651.72

Mechanisms of Charge Carrier Movement

The movement of charge carriers—electrons and holes—is a fundamental process governing the performance of organic electronic devices. In materials based on this compound, charge transport is intricately linked to the molecule's electronic structure and the solid-state packing of the polymer chains.

The inherent donor-acceptor (D-A) nature of the quinoxaline-thiophene structure is central to its charge transport characteristics. The quinoxaline unit acts as an electron-deficient (acceptor) group, while the thiophene unit is electron-rich (donor). electrochemsci.org Density Functional Theory (DFT) calculations on related polymers, such as PQ1 derived from a thiophene-substituted quinoxaline and an indacenodithiophene (IDT) donor, reveal that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the donor units, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the acceptor quinoxaline groups. nih.govfrontiersin.org This separation of frontier molecular orbitals facilitates an intramolecular charge transfer (ICT) upon excitation, a phenomenon beneficial for charge transport within individual molecules. nih.govfrontiersin.org

The efficiency of charge movement between molecules is highly dependent on the planarity of the polymer backbone and the resulting intermolecular π-π stacking. A planar conformation allows for close packing and strong electronic coupling between adjacent polymer chains, which is necessary for high charge carrier mobilities. acs.orgchalmers.se For instance, incorporating fused ring systems like thieno[3,2-b]thiophene (B52689) as a π-bridge in quinoxaline-based polymers enhances structural planarity and linearity, leading to stronger inter-chain interactions and improved charge carrier mobility. chalmers.se The dihedral angle between the donor and acceptor units is a critical parameter; a smaller twist angle generally leads to better charge transport. nih.gov In a related crystal structure of a silver complex containing 5-methyl-2,3-di(thiophen-2-yl)quinoxaline, the two thiophene rings exhibit significantly different dihedral angles of 17.14° and 77.55° with respect to the quinoxaline plane, illustrating the conformational flexibility that can influence solid-state packing. nih.gov This structural arrangement directly impacts how effectively charge carriers can hop between neighboring molecules. nih.gov

Conjugated Polymer Development for Electronic Applications

Quinoxaline derivatives are recognized as versatile components in the development of high-performance organic semiconductors for a range of electronic applications, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.org Their electron-deficient nature makes them excellent n-type or electron-transporting materials. nih.gov

The this compound structure serves as a key monomer—a fundamental repeating unit—in the synthesis of advanced conjugated polymers. These polymers are typically synthesized through transition metal-catalyzed cross-coupling reactions. The Stille coupling reaction is a common and effective method used to polymerize quinoxaline-thiophene derivatives with other aromatic monomers. nih.govgoogle.com For example, a novel polymer, PQ1, was successfully synthesized via a Stille coupling reaction between a thiophene-substituted quinoxaline acceptor and an IDT-based donor monomer. nih.govfrontiersin.org This modular approach allows for the creation of a wide variety of polymers with tailored properties by systematically changing the comonomer. nih.gov To improve solubility and processability in common organic solvents, which is crucial for device fabrication, long alkyl side chains are often introduced onto the polymer backbone. electrochemsci.orgacs.org

The combination of an electron-donating unit (thiophene) and an electron-accepting unit (quinoxaline) within the same polymer backbone creates a Donor-Acceptor (D-A) architecture. This design strategy is highly effective for tuning the optoelectronic properties of the resulting material. By carefully selecting the donor and acceptor components, researchers can precisely control the polymer's HOMO and LUMO energy levels and, consequently, its electrochemical and optical band gap. researchgate.netrsc.org

The D-A approach allows for the engineering of materials with specific characteristics. For example, the polymer PBDTFQ-TT, which combines a benzodithiophene donor and a fluorinated quinoxaline acceptor linked by a thieno[3,2-b]thiophene bridge, exhibits a narrower optical band gap and enhanced charge mobility compared to an analogue with a simple thiophene bridge. chalmers.secapes.gov.br This is attributed to the increased planarity and stronger ICT character conferred by the thieno[3,2-b]thiophene unit. chalmers.se The use of D-A copolymers has led to the development of materials with applications ranging from p-type semiconductors with high hole mobility (up to 0.12 cm² V⁻¹ s⁻¹) to materials for solar cells. nih.gov

Table 1: Properties of Quinoxaline-Thiophene Based D-A Polymers
PolymerDonor UnitAcceptor UnitHOMO Level (eV)LUMO Level (eV)Optical Band Gap (eV)Key FeatureReference
PQ1IDTThiophene-substituted Quinoxaline-5.48-2.20 (Calculated)3.04 (Calculated)Good hole mobility (~0.12 cm² V⁻¹ s⁻¹) nih.govfrontiersin.org
PTQET-2Thiophene/MethoxythiopheneQuinoxaline--1.42Neutral black color, high coloring efficiency electrochemsci.org
PTQET-3Thiophene/ProDOTQuinoxaline--1.29Neutral black color, low band gap electrochemsci.org
PBDTFQ-TTBenzodithiopheneFluorinated Quinoxaline--~1.7 (Estimated)Enhanced charge mobility due to planar backbone chalmers.se

Thermal Stability Considerations for Material Performance

The thermal stability of a polymer is a critical factor for the long-term operational stability and lifetime of electronic devices. High thermal stability ensures that the material does not degrade at the elevated temperatures encountered during device fabrication and operation. Polymers based on quinoxaline and thiophene units generally exhibit good to excellent thermal stability.

Future Research Directions for 2 Methyl 3 Thiophen 2 Yl Quinoxaline

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of quinoxaline (B1680401) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org While effective, these methods can sometimes require harsh reaction conditions, long reaction times, and the use of hazardous solvents or catalysts. Future research should focus on the development of novel and sustainable synthetic pathways for 2-Methyl-3-(thiophen-2-yl)quinoxaline that are more environmentally friendly and economically viable.

One promising area of exploration is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents. Future studies could aim to develop a one-pot microwave-assisted synthesis of this compound, which would be a significant improvement in terms of efficiency and sustainability.

Another important direction is the development of transition-metal-free catalytic systems . rsc.org While transition metal catalysts are often highly effective, they can be expensive, toxic, and difficult to remove from the final product. rsc.org Research into alternative catalytic systems, such as organocatalysis or the use of benign metal catalysts, could lead to more sustainable and cost-effective synthetic routes.

The use of green solvents , such as water or ethanol (B145695), is another key aspect of sustainable synthesis. researchgate.net Future research should investigate the feasibility of synthesizing this compound in these environmentally friendly solvents, potentially in combination with other green chemistry techniques. researchgate.net

Synthetic Method Key Features Potential Advantages
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Reduced reaction times, higher yields, cleaner reactions.
Transition-Metal-Free CatalysisAvoidance of heavy metal catalysts.Reduced toxicity, lower cost, easier purification. rsc.org
Green SolventsUse of environmentally benign solvents like water or ethanol.Reduced environmental impact, improved safety. researchgate.net

Advanced Computational Modeling for Precise Property Prediction and Design

Computational chemistry has become an indispensable tool in modern chemical research, offering a cost-effective and time-efficient means of predicting molecular properties and guiding experimental work. nih.gov Future research on this compound should leverage advanced computational modeling techniques to gain a deeper understanding of its structure-property relationships.

Density Functional Theory (DFT) is a powerful method for investigating the electronic and optical properties of molecules. nih.govresearchgate.net DFT calculations can be used to predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the absorption and emission spectra of this compound. researchgate.net This information is crucial for assessing its potential in electronic applications. researchgate.net

Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. nih.gov These in silico studies can help to identify potential therapeutic applications for the compound and guide the design of more potent derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that correlate the structural features of a series of quinoxaline derivatives with their biological activity or physical properties. These models can then be used to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery process.

Computational Method Predicted Properties Potential Applications
Density Functional Theory (DFT)HOMO/LUMO energies, band gap, absorption/emission spectra. researchgate.netDesign of materials for organic electronics. researchgate.net
Molecular DockingBinding affinity and mode of interaction with biological targets. nih.govDrug discovery and development. nih.gov
QSARCorrelation of molecular structure with activity/properties. Prediction of properties for new derivatives.

Design and Synthesis of Next-Generation Materials with Enhanced and Tunable Properties

Quinoxaline derivatives have emerged as a promising class of materials for various electronic and optoelectronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). nih.govbeilstein-journals.org The unique electronic properties of the quinoxaline core, combined with the electron-rich thiophene (B33073) moiety, make this compound an attractive building block for the design and synthesis of next-generation materials.

Future research should focus on the functionalization of the this compound scaffold to fine-tune its electronic and physical properties. beilstein-journals.org The introduction of various electron-donating or electron-withdrawing groups at different positions on the quinoxaline or thiophene rings can be used to modulate the HOMO and LUMO energy levels, thereby tuning the color of emission or the charge transport characteristics of the material. rsc.orgsciengine.com

The development of conjugated polymers incorporating the this compound unit is another promising research direction. frontiersin.orgnih.gov By polymerizing this monomer, it may be possible to create materials with high charge carrier mobilities and broad absorption spectra, which are desirable properties for applications in OFETs and OSCs. nih.gov

The synthesis of donor-acceptor (D-A) type molecules based on this compound is also of great interest. researchgate.net In these systems, the quinoxaline unit can act as the electron acceptor, while the thiophene and other attached moieties can serve as the electron donor. researchgate.net Such D-A systems often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which can be exploited in applications like fluorescent sensors and nonlinear optics. researchgate.net

Material Type Design Strategy Target Properties Potential Applications
Functionalized Small MoleculesIntroduction of substituents on the aromatic rings.Tunable HOMO/LUMO levels, enhanced fluorescence. rsc.orgsciengine.comOLEDs, fluorescent probes. rsc.org
Conjugated PolymersPolymerization of the monomer unit.High charge mobility, broad absorption. nih.govOFETs, OSCs. frontiersin.org
Donor-Acceptor SystemsCovalent linking of electron-donating and accepting moieties.Intramolecular charge transfer, solvatochromism. researchgate.netFluorescent sensors, nonlinear optics. researchgate.net

Detailed Mechanistic Elucidation of Biological Activities at a Molecular Level (In Vitro)

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. sapub.orgresearchgate.netnih.gov The specific biological profile of this compound remains to be determined, and this represents a significant area for future research.

Initial studies should involve in vitro screening of the compound against a panel of clinically relevant microorganisms, including bacteria and fungi, to assess its antimicrobial potential. nih.gov Similarly, its cytotoxic activity against various cancer cell lines should be evaluated to determine its potential as an anticancer agent. rsc.org

For any promising activities that are identified, further research should focus on elucidating the mechanism of action at the molecular level. For example, if the compound shows antibacterial activity, studies could be conducted to determine if it inhibits essential bacterial enzymes or disrupts the bacterial cell membrane. If anticancer activity is observed, investigations could focus on its effects on cell cycle progression, apoptosis, or specific signaling pathways. mdpi.com

Enzyme inhibition assays are a powerful tool for identifying the specific molecular targets of a compound. nih.gov Future research could involve screening this compound against a panel of enzymes that are known to be important in various diseases, such as kinases, proteases, or reverse transcriptase.

Biological Activity In Vitro Assay Potential Mechanism of Action
AntimicrobialMinimum Inhibitory Concentration (MIC) assays. nih.govInhibition of cell wall synthesis, disruption of cell membrane.
AnticancerMTT or other cytotoxicity assays against cancer cell lines. nih.govInduction of apoptosis, cell cycle arrest, inhibition of angiogenesis. mdpi.com
AntiviralPlaque reduction assays, reverse transcriptase inhibition assays. nih.govInhibition of viral entry, replication, or release.

Investigation into Integration with Hybrid Material Systems and Nanostructures

The integration of organic molecules with inorganic materials to create hybrid systems and nanostructures is a rapidly growing field of research that offers the potential to create new materials with synergistic properties. Future research should explore the integration of this compound into such systems.

One area of interest is the use of this compound as a component in dye-sensitized solar cells (DSSCs) . Quinoxaline derivatives have been shown to be effective as auxiliary acceptors in DSSCs, where they can improve the efficiency of electron injection from the dye to the semiconductor material, such as titanium dioxide (TiO2). nih.gov

Another potential application is in the field of perovskite solar cells (PSCs) . Quinoxaline-based polymers have demonstrated impressive power conversion efficiencies in PSCs, and this compound could be explored as a building block for new materials for this application. beilstein-journals.org

The use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) is another exciting possibility. MOFs are crystalline materials with high porosity and surface area, and they have potential applications in gas storage, catalysis, and sensing. The nitrogen atoms in the quinoxaline ring and the sulfur atom in the thiophene ring could potentially coordinate with metal ions to form novel MOF structures.

Hybrid System/Nanostructure Role of this compound Potential Advantages
Dye-Sensitized Solar Cells (DSSCs)Auxiliary acceptor. nih.govImproved electron injection and charge collection. nih.gov
Perovskite Solar Cells (PSCs)Component of the charge transport layer. beilstein-journals.orgEnhanced power conversion efficiency and stability. beilstein-journals.org
Metal-Organic Frameworks (MOFs)Organic linker.High surface area, tunable porosity for catalysis or sensing.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-methyl-3-(thiophen-2-yl)quinoxaline, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A common approach involves condensation reactions between glyoxal derivatives and substituted o-phenylenediamines. For example, refluxing 2-thiophenecarboxaldehyde with 2,3-diaminoquinoxaline in acetic acid for 18 hours, followed by neutralization with NaOH, yields high-purity crystals (92% yield) . Key parameters include temperature control (reflux at ~474 K) and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to minimize by-products .
  • Validation : 1H^1\text{H} NMR (CDCl3_3): δ 7.10–8.98 ppm for aromatic protons; 13C^{13}\text{C} NMR confirms quinoxaline and thiophene ring connectivity .

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?

  • NMR Analysis :

  • 1H^1\text{H}: Distinct splitting patterns (e.g., doublets at δ 8.20–8.98 ppm) differentiate protons on quinoxaline vs. thiophene rings. Coupling constants (JJ) verify substituent positions .
  • 13C^{13}\text{C}: Peaks at δ 123–149 ppm confirm sp2^2-hybridized carbons in aromatic systems .
    • IR Spectroscopy : Stretching vibrations at ~1600 cm1^{-1} (C=N quinoxaline) and ~3100 cm1^{-1} (C-H thiophene) validate functional groups .

Q. What crystallographic parameters and refinement methods are essential for resolving its crystal structure?

  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) with a diffractometer (e.g., Oxford Xcalibur). Collect ~12,500 reflections, refine to R[F2>2σ(F2)]=0.062R[F^2 > 2σ(F^2)] = 0.062, and apply absorption corrections (e.g., multi-scan) .
  • Refinement : SHELX software (SHELXL2014) with constrained H-atom positions (riding model, Uiso=1.2UeqU_{\text{iso}} = 1.2U_{\text{eq}}) . Monitor goodness-of-fit (S = 1.06) and residual electron density (Δρmax/min=0.51/0.33eA˚3Δρ_{\text{max/min}} = 0.51/-0.33 \, eÅ^{-3}) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular dynamics) predict electronic properties and reactivity of this compound?

  • DFT Workflow :

Optimize geometry using B3LYP/6-31G(d) basis sets.

Calculate HOMO-LUMO gaps to assess charge-transfer potential (e.g., for optoelectronic applications) .

Simulate UV-Vis spectra via TD-DFT; compare with experimental data (e.g., λmax_{\text{max}} in MeCN) .

  • Case Study : Thiophene substitution reduces band gaps (~2.1 eV) vs. unsubstituted quinoxalines (~3.5 eV), enhancing semiconducting properties .

Q. What strategies resolve contradictions in crystallographic data, such as anomalous bond lengths or thermal displacement parameters?

  • Data Reconciliation :

  • Use high-resolution data (sinθ/λmax>0.8A˚1\sinθ/λ_{\text{max}} > 0.8 \, Å^{-1}) to minimize errors in anisotropic displacement parameters .
  • Cross-validate with Hirshfeld surface analysis to detect intermolecular interactions (e.g., C-H···π) influencing packing .
    • Example : Discrepancies in thiophene-quinoxaline dihedral angles (e.g., 83.96° vs. 3.29°) may arise from torsional flexibility; refine using twin-law corrections in SHELXL .

Q. How does coordination chemistry with transition metals (e.g., Ir(III)) modify the compound’s photophysical properties?

  • Synthesis : React this compound with IrCl3_3·nH2_2O in ethylene glycol under argon. Isolate cyclometalated complexes via column chromatography .
  • Photophysics :

  • Bathochromic shifts in emission (600–800 nm) occur due to ligand-to-metal charge transfer (LMCT) .
  • Lifetime measurements (ns-µs range) confirm phosphorescence from triplet states .

Q. What role do substituents (e.g., methyl, thiophene) play in modulating biological activity, and how are structure-activity relationships (SARs) quantified?

  • SAR Analysis :

  • Methyl groups enhance lipophilicity (logP > 3), improving membrane permeability .
  • Thiophene rings enable π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
    • Assays : MIC values (antimicrobial) and IC50_{50} (anticancer) correlate with electron-withdrawing/donating substituents .

Notes

  • For advanced refinement, combine SHELX with ORTEP-3 for graphical validation of thermal ellipsoids .
  • Computational workflows should cite Lee-Yang-Parr (LYP) correlation-energy functionals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.